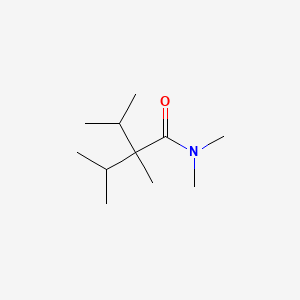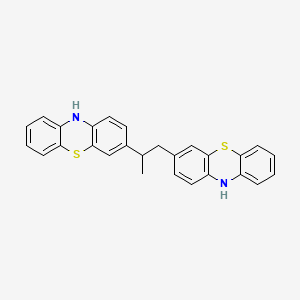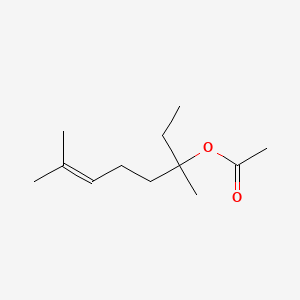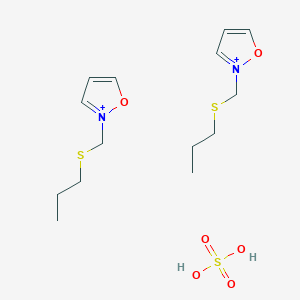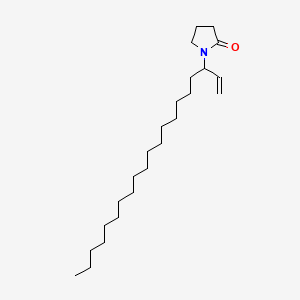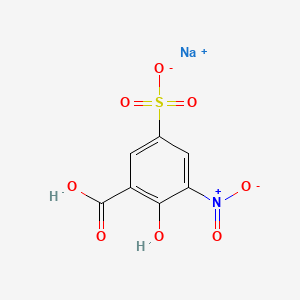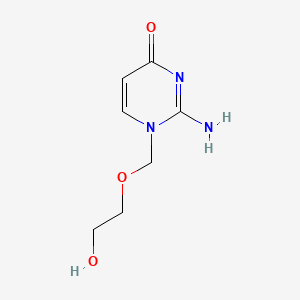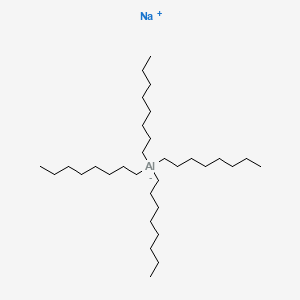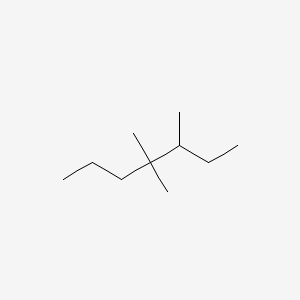
3,4,4-Trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethylheptane is a branched alkane with the molecular formula C10H22 It is one of the many isomers of decane, characterized by its three methyl groups attached to the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethylheptane typically involves the alkylation of heptane with methyl groups. This can be achieved through catalytic processes using zeolites or other solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethylheptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures, it can undergo thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Catalysts like platinum or palladium, and conditions involving high temperatures and pressures.
Substitution: Halogens (Cl2, Br2) and UV light or heat to initiate the reaction.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Halogenated hydrocarbons.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3,4,4-Trimethylheptane finds applications in various scientific fields:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its interactions with biological membranes and potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in high-octane
Properties
CAS No. |
20278-88-0 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3,4,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3 |
InChI Key |
BLNBSBLKPFFJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


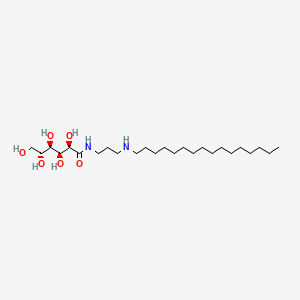
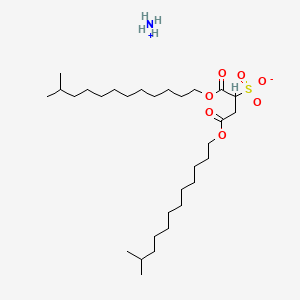
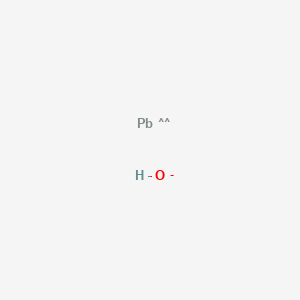
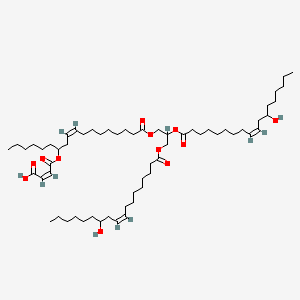

![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
